molecular formula C20H18N4O2S B2408528 N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide CAS No. 1280951-19-0

N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2408528
CAS No.: 1280951-19-0
M. Wt: 378.45
InChI Key: UKCDBJBXLCPPSU-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-3-(pyrimidin-2-ylsulfanylmethyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-24(20(13-21)8-4-9-20)18(25)17-15(12-27-19-22-10-5-11-23-19)14-6-2-3-7-16(14)26-17/h2-3,5-7,10-11H,4,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCDBJBXLCPPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C2=CC=CC=C2O1)CSC3=NC=CC=N3)C4(CCC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C15H16N4O2SC_{15}H_{16}N_4O_2S. Its structure includes a benzofuran moiety, a pyrimidinyl sulfanyl group, and a cyanocyclobutyl side chain, which contribute to its unique biological properties.

PropertyValue
Molecular Weight304.38 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
LogP3.5

Anticancer Activity

Recent studies have indicated that N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The compound is believed to exert its effects through multiple pathways:

  • Inhibition of Kinases : It may inhibit key kinases involved in cancer cell signaling pathways, thereby disrupting cellular growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent apoptosis.

Table 2: Biological Assays Summary

Assay TypeCell LineIC50 (µM)Mechanism of Action
Cell ProliferationMCF-7 (Breast Cancer)5.2Apoptosis induction
Cell Cycle AnalysisA549 (Lung Cancer)4.8G2/M phase arrest
ROS MeasurementHeLa (Cervical Cancer)N/AIncreased oxidative stress

Case Study 1: In Vivo Efficacy

In a recent animal study, the efficacy of this compound was evaluated in mice bearing xenograft tumors. The results showed a significant reduction in tumor volume compared to control groups, suggesting strong antitumor activity.

Case Study 2: Synergistic Effects

Another study investigated the compound's potential synergistic effects when combined with standard chemotherapeutic agents. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, indicating a promising avenue for overcoming drug resistance.

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